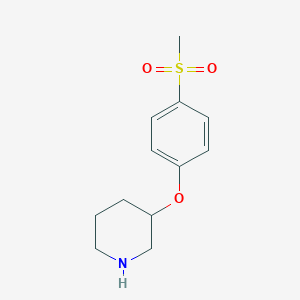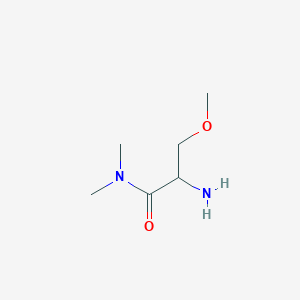
3-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one: , also known by its IUPAC name 3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester , has the chemical formula C₁₅H₁₂BrFO₂ with a molecular weight of approximately 323.157 g/mol . This compound belongs to the class of aryl esters and contains both fluorine and bromine substituents.
Méthodes De Préparation
Synthetic Routes:
The synthetic preparation of this compound involves esterification of 3-phenylpropionic acid with 2-bromo-4-fluorophenol. The reaction typically proceeds under acidic conditions using a suitable acid catalyst. The esterification reaction can be represented as follows:
3-Phenylpropionic acid+2-Bromo-4-fluorophenol→this compound
Industrial Production:
While specific industrial production methods may vary, large-scale synthesis often employs efficient and cost-effective processes. These methods prioritize yield, purity, and scalability.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The bromine atom in the compound can participate in substitution reactions, such as nucleophilic aromatic substitution (S_NAr).
Common Reagents and Conditions:
Esterification: Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) and heat.
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Substitution: Nucleophiles (e.g., amines, thiols) and suitable solvents (e.g., DMF, DMSO).
Major Products:
The major products depend on the specific reaction conditions. For example:
- Esterification yields the desired ester.
- Reduction leads to the corresponding alcohol.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies.
Medicine: Potential use in drug discovery due to its structural features.
Industry: As an intermediate in the production of specialty chemicals.
Mécanisme D'action
The exact mechanism of action remains context-dependent. its functional groups (aryl halide, carbonyl) suggest potential interactions with biological targets, including enzymes or receptors. Further research is needed to elucidate specific pathways.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C9H5BrF4O |
|---|---|
Poids moléculaire |
285.03 g/mol |
Nom IUPAC |
3-(2-bromo-4-fluorophenyl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C9H5BrF4O/c10-7-4-6(11)2-1-5(7)3-8(15)9(12,13)14/h1-2,4H,3H2 |
Clé InChI |
PPQXBSBJMIXWPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)Br)CC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















